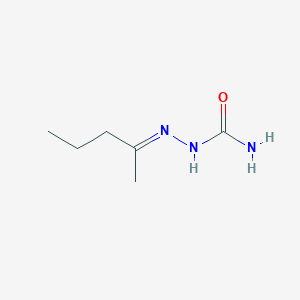
2-pentanone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pentanone semicarbazone is an organic compound with the molecular formula C6H13N3O. It is a derivative of hydrazinecarboxamide, where the hydrazine group is bonded to a 1-methylbutylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
2-pentanone semicarbazone can be synthesized through the reaction of hydrazinecarboxamide with 1-methylbutylidene. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylbutylidene)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for monitoring and controlling reaction parameters.
化学反応の分析
Types of Reactions
2-pentanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-pentanone semicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of hydrazinecarboxamide, 2-(1-methylbutylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
2-pentanone semicarbazone can be compared with other similar compounds such as:
Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a different alkylidene group.
Hydrazinecarboxamide, 2-(3-methylbutylidene)-: Another similar compound with a different position of the methyl group.
The uniqueness of hydrazinecarboxamide, 2-(1-methylbutylidene)- lies in its specific molecular structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
3622-62-6 |
|---|---|
分子式 |
C6H13N3O |
分子量 |
143.19 g/mol |
IUPAC名 |
[(E)-pentan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H13N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)/b8-5+ |
InChIキー |
NFOMZAXUCGMSNI-VMPITWQZSA-N |
SMILES |
CCCC(=NNC(=O)N)C |
異性体SMILES |
CCC/C(=N/NC(=O)N)/C |
正規SMILES |
CCCC(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















